

# discovery and history of nitrogen oxoacids

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide on the Discovery and History of Nitrogen Oxoacids

## Introduction

Nitrogen, an element constituting approximately 78% of our atmosphere, forms a diverse and crucial class of compounds known as oxoacids.<sup>[1]</sup> These molecules, containing nitrogen, oxygen, and hydrogen, have been pivotal throughout the history of chemistry, from the secretive pursuits of alchemists to the large-scale industrial processes that underpin modern agriculture and manufacturing. The primary nitrogen oxoacids—nitric acid ( $\text{HNO}_3$ ), nitrous acid ( $\text{HNO}_2$ ), hyponitrous acid ( $\text{H}_2\text{N}_2\text{O}_2$ ), and peroxyxynitrous acid ( $\text{ONOOH}$ )—each possess unique properties and a distinct history of discovery and characterization. This technical guide provides a comprehensive overview of these acids for researchers, scientists, and drug development professionals, detailing their historical context, key scientific milestones, quantitative properties, and the experimental methodologies that led to their understanding.

## Nitric Acid ( $\text{HNO}_3$ )

Nitric acid, historically known as aqua fortis ("strong water"), is the most stable and commercially significant of the nitrogen oxoacids.<sup>[2][3]</sup> Its ability to dissolve most metals, including silver, made it an invaluable tool for early alchemists and metallurgists.<sup>[2][4]</sup>

## Discovery and Historical Timeline

The synthesis of nitric acid dates back to medieval alchemy. While the exact origins are debated, writings attributed to the 8th-century alchemist Jābir ibn Hayyān (Geber) describe a process for its creation, and it was known in Europe by the 14th century.<sup>[4][5][6]</sup>

- c. 1300s: European alchemists document the preparation of aqua fortis.[4][7]
- 1648: Johann Rudolf Glauber, a German-Dutch chemist, developed a method to produce purer nitric acid by distilling potassium nitrate (saltpeter) with concentrated sulfuric acid.[4][7][8] This method became a laboratory standard for many years.
- 1776: Antoine-Laurent Lavoisier demonstrated that nitric acid contained oxygen and could be formed from "nitrous air" (nitric oxide).[7][8]
- 1785: Henry Cavendish determined the precise elemental composition of nitric acid and synthesized it by passing electric sparks through moist air, mimicking the natural process of lightning.[7]
- 1901-1902: German chemist Wilhelm Ostwald developed the catalytic oxidation of ammonia, which became the basis for the modern industrial production of nitric acid, known as the Ostwald Process.[4][8][9] This invention was crucial for the large-scale synthesis of fertilizers and explosives.
- 1905: The Birkeland-Eyde process was implemented for industrial production, using an electric arc to oxidize atmospheric nitrogen.[7][10] This energy-intensive method was eventually superseded by the more efficient Ostwald process, especially after the development of the Haber-Bosch process for ammonia synthesis.[7][11][12]

## Quantitative Data: Properties of Nitric Acid

The physical and chemical properties of nitric acid are well-characterized. It is a strong, highly corrosive mineral acid and a powerful oxidizing agent.[3][8]

Property	Value	References
Molar Mass	63.01 g/mol	[3]
pKa	~ -1.4	[13]
Density (anhydrous)	1.51 g/cm <sup>3</sup>	[3][7]
Melting Point	-42 °C	[3][7][8]
Boiling Point	83 °C	[3][7][8]
Appearance (Pure)	Colorless Liquid	[3][7]

Note: Commercially available "concentrated nitric acid" is an azeotrope with water, typically containing 68% HNO<sub>3</sub>. Older samples often appear yellow or brown due to decomposition into nitrogen oxides and water.[7][9][13]

## Historical Experimental Protocols

### Glauber's Method for Nitric Acid Synthesis (1648)

This protocol, developed by Johann Rudolf Glauber, was a significant advancement in producing nitric acid with higher purity.

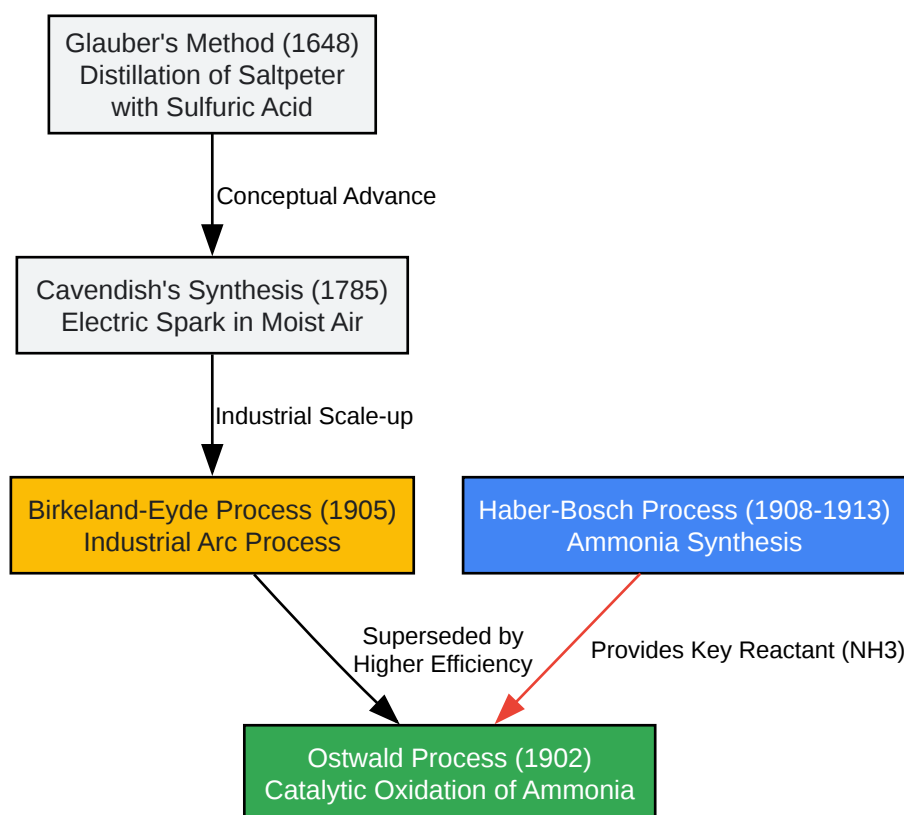
- Reactants: Potassium nitrate (KNO<sub>3</sub>, also known as saltpeter) and concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>, then known as oil of vitriol).
- Apparatus: A retort and a receiving vessel, typically made of glass.
- Procedure: a. Potassium nitrate is placed into the retort. b. Concentrated sulfuric acid is carefully added to the potassium nitrate. c. The mixture is gently heated. d. Nitric acid, which is more volatile, distills from the mixture and is collected as a fuming liquid in the cooled receiving vessel.
- Reaction:  $2 \text{KNO}_3(\text{s}) + \text{H}_2\text{SO}_4(\text{l}) \rightarrow 2 \text{HNO}_3(\text{g}) + \text{K}_2\text{SO}_4(\text{s})$

### Cavendish's Synthesis from Air (1785)

This experiment was foundational in determining the composition of the atmosphere and nitric acid.

- Reactants: Moist atmospheric air.
- Apparatus: A sealed glass vessel containing two electrodes and a small amount of water or alkaline solution.
- Procedure: a. A continuous stream of electric sparks is passed through the air confined within the vessel. b. The nitrogen and oxygen in the air react under the high energy of the sparks to form nitric oxide (NO), which then further oxidizes to nitrogen dioxide (NO<sub>2</sub>). c. The nitrogen dioxide dissolves in the water to form a dilute solution of nitric acid.
- Reaction: a.  $\text{N}_2(\text{g}) + \text{O}_2(\text{g}) \rightleftharpoons 2 \text{NO}(\text{g})$  b.  $2 \text{NO}(\text{g}) + \text{O}_2(\text{g}) \rightarrow 2 \text{NO}_2(\text{g})$  c.  $2 \text{NO}_2(\text{g}) + \text{H}_2\text{O}(\text{l}) \rightarrow \text{HNO}_3(\text{aq}) + \text{HNO}_2(\text{aq})$  (with the nitrous acid subsequently oxidizing to nitric acid)

## Visualization: Evolution of Nitric Acid Production



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Caption: Historical progression of major nitric acid synthesis methods.

## Nitrous Acid (HNO<sub>2</sub>)

Nitrous acid is a weak and unstable monobasic acid that is known primarily in solution or as its corresponding nitrite salts.<sup>[14][15][16]</sup> Its transient nature means it is almost always prepared in situ for immediate use in chemical reactions.

## Discovery and Characterization

The discovery of nitrous acid is credited to the Swedish chemist Carl Wilhelm Scheele in the late 18th century, who also contributed to the discovery of nitrogen itself.<sup>[2][14]</sup> He referred to it as "phlogisticated acid of niter."<sup>[14]</sup> Due to its instability, it readily decomposes into other nitrogen oxides and nitric acid.<sup>[16][17]</sup>

## Quantitative Data: Properties of Nitrous Acid

Property	Value	References
Molar Mass	47.013 g/mol	<sup>[15][17]</sup>
pKa	~ 3.3	<sup>[15]</sup>
Density	~ 1 g/mL (in solution)	<sup>[15][17]</sup>
Boiling Point	158 °C (decomposes)	<sup>[15]</sup>
Appearance	Pale blue solution	<sup>[15][17]</sup>

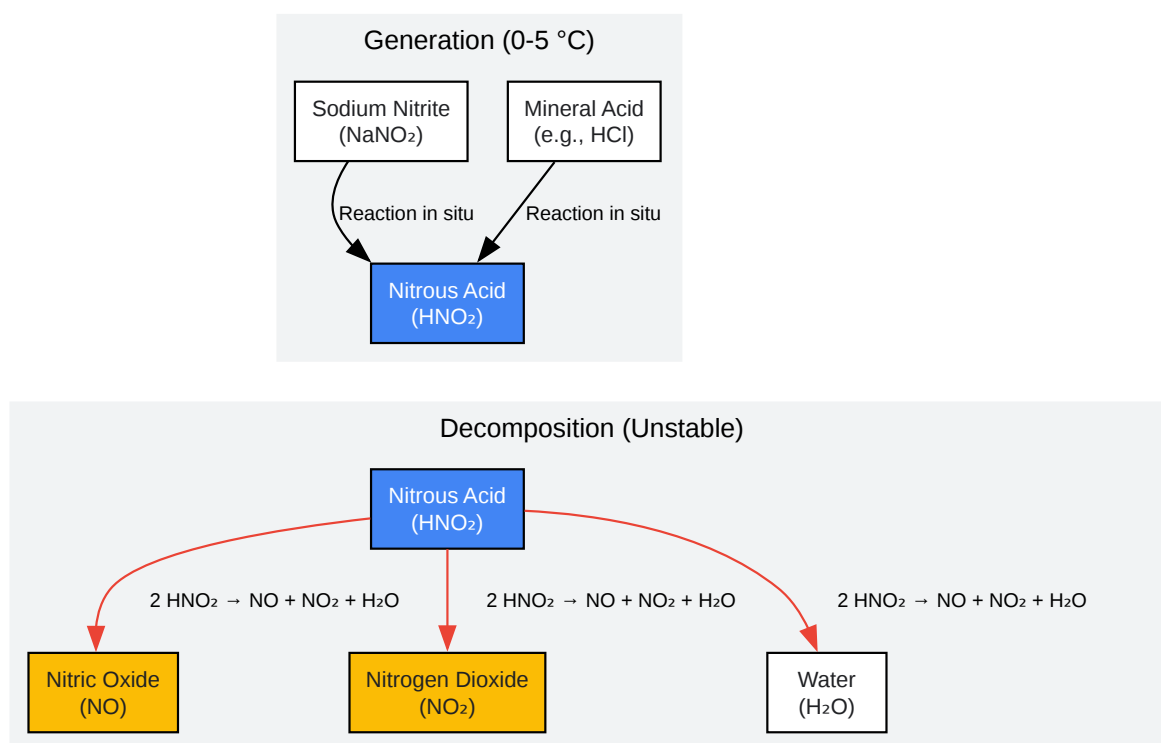
## Experimental Protocol: In Situ Generation of Nitrous Acid

This is the standard laboratory method for generating nitrous acid for use in reactions, such as the synthesis of diazonium salts.

- **Reactants:** A nitrite salt, typically sodium nitrite (NaNO<sub>2</sub>), and a cold, dilute mineral acid such as hydrochloric acid (HCl).
- **Apparatus:** A reaction vessel (e.g., a beaker or flask) placed in an ice bath to maintain low temperatures (0-5 °C).

- Procedure: a. The substrate to be reacted with nitrous acid is dissolved in the mineral acid and cooled in the ice bath. b. A solution of sodium nitrite in water is prepared and also cooled. c. The sodium nitrite solution is added dropwise to the acidic solution of the substrate with constant stirring. d. The slow addition and low temperature are critical to prevent the rapid decomposition of the formed nitrous acid.
- Reaction:  $\text{NaNO}_2(\text{aq}) + \text{HCl}(\text{aq}) \rightarrow \text{HNO}_2(\text{aq}) + \text{NaCl}(\text{aq})$

## Visualization: In Situ Generation and Decomposition



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Caption: The in-situ generation and subsequent decomposition of nitrous acid.

## Hyponitrous Acid ( $\text{H}_2\text{N}_2\text{O}_2$ )

Hyponitrous acid is a highly unstable weak diprotic acid and an isomer of nitramide ( $\text{H}_2\text{NNO}_2$ ). [18][19][20] It exists in cis and trans isomeric forms, with the trans form being isolable as white crystals that are explosive when dry.[19][21]

## Discovery and Synthesis

The synthesis of hyponitrous acid is more complex than that of nitric or nitrous acids due to its instability. A key laboratory preparation involves the reaction of silver(I) hyponitrite with anhydrous hydrochloric acid in ether, which yields the trans isomer.[19][22][23] It can also be formed through the reaction of hydroxylamine with nitrous acid or the reduction of nitrites.[18][19][24]

## Quantitative Data: Properties of Hyponitrous Acid

Property	Value (trans-isomer)	References
Molar Mass	62.028 g/mol	[21][25]
pKa <sub>1</sub>	7.21	[19][23]
pKa <sub>2</sub>	11.54	[19][23]
Decomposition	$\text{H}_2\text{N}_2\text{O}_2 \rightarrow \text{H}_2\text{O} + \text{N}_2\text{O}$	[19]
Half-life (pH 1-3, 25°C)	16 days	[19]
Appearance	White explosive crystals	[19][21]

## Experimental Protocol: Synthesis of trans-Hyponitrous Acid

This protocol describes the laboratory synthesis from silver(I) hyponitrite. Extreme caution is required as the final product is explosive in its dry, solid state.

- Reactants: Silver(I) hyponitrite ( $\text{Ag}_2\text{N}_2\text{O}_2$ ) and anhydrous hydrogen chloride (HCl).
- Solvent: Anhydrous diethyl ether.
- Apparatus: Glassware dried thoroughly to exclude moisture, under an inert atmosphere if possible.

- Procedure: a. A suspension of silver(I) hyponitrite is prepared in anhydrous diethyl ether. b. A solution of anhydrous HCl in diethyl ether is added slowly to the suspension with stirring, typically at low temperatures. c. A precipitate of silver chloride (AgCl) forms immediately. d. The reaction mixture is filtered to remove the solid AgCl. e. The ether filtrate, containing dissolved hyponitrous acid, is carefully evaporated under reduced pressure. This step is hazardous as it concentrates the explosive product.
- Reaction:  $\text{Ag}_2\text{N}_2\text{O}_2(\text{s}) + 2 \text{HCl}(\text{ether}) \rightarrow \text{H}_2\text{N}_2\text{O}_2(\text{ether}) + 2 \text{AgCl}(\text{s})$

## Peroxynitrous Acid (ONOOH)

Peroxynitrous acid and its conjugate base, peroxynitrite ( $\text{ONOO}^-$ ), are potent reactive nitrogen species (RNS) of significant interest in biology and medicine.<sup>[26]</sup> Unlike the other oxoacids, its importance lies less in its industrial application and more in its role as a powerful oxidant and nitrating agent within biological systems.

## Discovery and Biological Relevance

The study of peroxynitrous acid is a relatively modern field, with the first kinetic studies of its isomerization appearing in the 1960s.<sup>[27]</sup> Its biological significance was recognized later, with the discovery that it forms in vivo from the near-diffusion-controlled reaction between two other radical species: nitric oxide ( $\bullet\text{NO}$ ) and superoxide ( $\text{O}_2\bullet^-$ ).<sup>[26]</sup>

At physiological pH (~7.4), it exists in equilibrium with its peroxynitrite anion form, as its pKa is approximately 6.8.<sup>[26][28]</sup> It is a short-lived but highly reactive molecule that can induce significant oxidative and nitrosative stress, implicating it in both physiological cell signaling and pathological conditions.<sup>[26]</sup>

## Quantitative Data: Properties of Peroxynitrous Acid

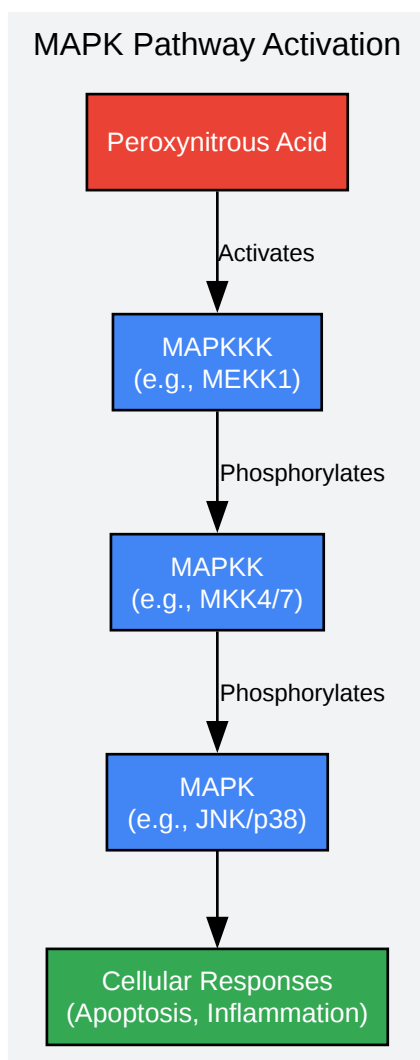
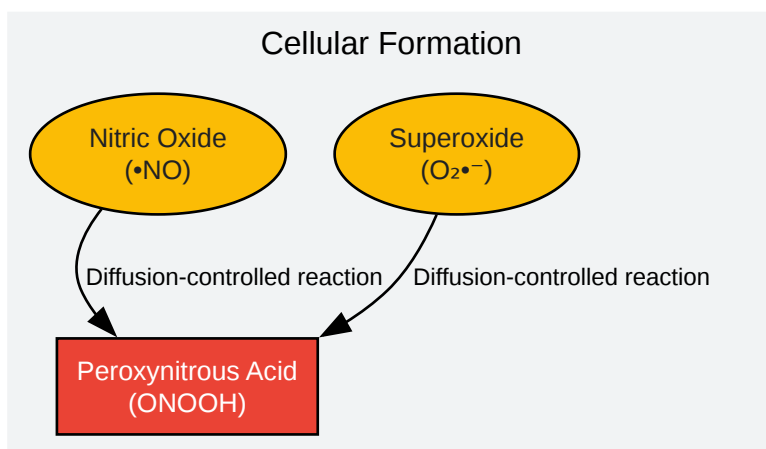


Property	Value	References
Molar Mass	63.013 g/mol	[29]
pKa	~ 6.8	[26][28]
Isomerization Rate Constant (k)	1.2 s <sup>-1</sup> (isomerizes to HNO <sub>3</sub> )	[28]
UV Absorbance Max (ONOO <sup>-</sup> )	302 nm (in alkaline solution)	[26]

## Biological Formation and Signaling Pathways

Peroxynitrous acid is not synthesized via traditional chemical protocols but is formed within cells. Its high reactivity allows it to modulate critical signaling pathways. For example, it has been shown to activate Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to cellular responses like proliferation, differentiation, and apoptosis.[26]

## Visualization: Biological Formation and MAPK Pathway Activation



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Caption: Formation of peroxynitrous acid and its role in activating MAPK signaling.

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- To cite this document: BenchChem. [discovery and history of nitrogen oxoacids]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077193#discovery-and-history-of-nitrogen-oxoacids]

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